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Compound Name: 3-(4-Ethoxyphenoxy)azetidine

CAS No.: 1220028-44-3

Cat. No.: B1395504

Get Quote

An In-Depth Technical Guide to the Core Properties of 3-(4-Ethoxyphenoxy)azetidine

Executive Summary
This technical guide provides a comprehensive analysis of 3-(4-Ethoxyphenoxy)azetidine, a

heterocyclic compound of significant interest to medicinal chemistry. The azetidine ring, a four-

membered nitrogen-containing heterocycle, is increasingly recognized as a privileged scaffold

in drug discovery.[1][2][3] Its inherent ring strain and distinct three-dimensional geometry can

confer advantageous physicochemical and pharmacokinetic properties, including enhanced

solubility, metabolic stability, and binding affinity.[3] This document delineates the core basic

properties of 3-(4-Ethoxyphenoxy)azetidine, presenting predicted physicochemical

parameters, a detailed synthetic methodology with mechanistic insights, a workflow for

analytical characterization, and a discussion of its potential in a biological context. This guide is

intended for researchers, scientists, and drug development professionals seeking to leverage

this and related scaffolds in their work.

The Azetidine Scaffold in Modern Drug Discovery
The azetidine moiety is a versatile building block that has seen a surge in application within

pharmaceutical research.[2] Unlike its more strained three-membered aziridine counterpart or
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the more flexible five-membered pyrrolidine, the azetidine ring offers a unique balance of

conformational rigidity and stability.[1] This structural feature makes it an attractive bioisosteric

replacement for other common groups, enabling fine-tuning of a drug candidate's absorption,

distribution, metabolism, and excretion (ADME) profile.

3-(4-Ethoxyphenoxy)azetidine incorporates three key structural motifs:

The Azetidine Ring: The core of the molecule, providing a rigid, sp³-rich scaffold. Its nitrogen

atom is basic and can serve as a hydrogen bond acceptor or a point for salt formation to

improve aqueous solubility.

The Ether Linkage: A stable, chemically robust linker that positions the aromatic and

heterocyclic components with a defined spatial relationship.

The 4-Ethoxyphenyl Group: A substituted aromatic ring that can engage in various non-

covalent interactions within a biological target, such as hydrophobic and π-stacking

interactions.

The strategic combination of these features makes 3-(4-Ethoxyphenoxy)azetidine a valuable

scaffold for exploring new chemical space in the pursuit of novel therapeutics.

Physicochemical and Predicted Properties
While experimental data for this specific molecule is not readily available in public literature, its

properties can be reliably predicted based on its structure and data from close analogs such as

3-(4-fluorophenoxy)azetidine and 3-(4-chloro-2-methylphenoxy)azetidine.[4][5] These

computational predictions are invaluable for guiding experimental design, particularly in

solubility and chromatography method development.
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Property Predicted Value Rationale & Significance

Molecular Formula C₁₁H₁₅NO
Derived from the chemical

structure.

Molecular Weight 177.24 g/mol

Foundational for all

stoichiometric calculations in

synthesis and analysis.

Predicted XLogP ~1.8 - 2.2

Indicates moderate lipophilicity,

suggesting good potential for

membrane permeability

balanced with sufficient

aqueous solubility. Analog data

supports this range.[4][5]

Predicted pKa ~8.5 - 9.5

Refers to the conjugate acid of

the azetidine nitrogen. This

basicity allows for salt

formation with acids, a

common strategy to enhance

the solubility and handling of

amine-containing drug

candidates.

Topological Polar Surface Area

(TPSA)
21.26 Å²

Calculated based on the

nitrogen and oxygen atoms. A

TPSA below 90 Å² is often

correlated with good cell

permeability and oral

bioavailability.

Hydrogen Bond Acceptors 2 (N, O)

The nitrogen and oxygen

atoms can accept hydrogen

bonds, influencing solubility

and target binding.

Hydrogen Bond Donors 1 (N-H) The secondary amine in the

azetidine ring can donate a

hydrogen bond, a critical
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interaction in many ligand-

receptor binding events.

Rotatable Bonds 3

The number of rotatable bonds

influences conformational

flexibility. A lower number, as

seen here, suggests a more

rigid structure, which can be

beneficial for binding affinity by

reducing the entropic penalty

upon binding.

Synthesis and Mechanistic Rationale
The synthesis of azetidines can be challenging due to ring strain; however, several robust

methods have been developed.[2] A highly reliable and logical approach for synthesizing 3-(4-
Ethoxyphenoxy)azetidine is via a Williamson ether synthesis, followed by deprotection. This

method offers high yields and utilizes readily available starting materials.

Causality of Experimental Design: The chosen pathway involves two key stages. First, the

ether linkage is formed. A protected form of 3-hydroxyazetidine is used because the

unprotected secondary amine could otherwise interfere with the reaction. The Williamson ether

synthesis is selected for its efficiency in forming aryl ethers. Second, the protecting group is

removed under conditions that will not cleave the newly formed ether bond. The Boc-protecting

group is ideal as it is stable to the basic conditions of the ether synthesis but can be cleanly

removed with acid.

Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of tert-butyl 3-(4-ethoxyphenoxy)azetidine-1-carboxylate

To a stirred solution of 4-ethoxyphenol (1.0 eq.) in anhydrous dimethylformamide (DMF, ~0.5

M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C

under an inert atmosphere (e.g., nitrogen or argon).

Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phenol

to form the sodium phenoxide, a potent nucleophile. The reaction is performed at 0 °C to
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control the exothermic reaction and prevent side reactions.

Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution

ceases, indicating complete formation of the phenoxide.

Add a solution of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.1 eq.) in DMF to

the reaction mixture.

Rationale: A mesylate is an excellent leaving group, making the C3 position of the

azetidine highly electrophilic and susceptible to nucleophilic attack by the phenoxide. This

is a standard intramolecular SN2 reaction.[1][6]

Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until

the starting materials are consumed (typically 4-6 hours).

Cool the reaction to room temperature and carefully quench by the slow addition of water.

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, gradient elution with

hexane/ethyl acetate) to yield the pure protected product.

Step 2: Deprotection to yield 3-(4-Ethoxyphenoxy)azetidine

Dissolve the purified tert-butyl 3-(4-ethoxyphenoxy)azetidine-1-carboxylate (1.0 eq.) in a

suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (~0.2 M).

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of

hydrochloric acid (HCl) in dioxane (e.g., 4 M, 5-10 eq.), at room temperature.

Rationale: The Boc (tert-butoxycarbonyl) group is labile in strong acid. The acid protonates

the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide,

releasing the free amine.

Stir the reaction at room temperature and monitor by TLC until the starting material is fully

consumed (typically 1-2 hours).
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess

acid.

If the HCl salt is desired, the resulting solid can be triturated with diethyl ether and filtered. If

the free base is required, dissolve the residue in DCM and wash with a saturated aqueous

solution of sodium bicarbonate until the aqueous layer is basic.

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield

the final product, 3-(4-Ethoxyphenoxy)azetidine.

Visualization of Synthetic Workflow
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Step 1: Williamson Ether Synthesis

Step 2: Boc Deprotection

4-Ethoxyphenol

1. NaH, DMF, 0°C to RT
2. Heat

N-Boc-3-mesyloxyazetidine

N-Boc-3-(4-ethoxyphenoxy)azetidine

N-Boc-3-(4-ethoxyphenoxy)azetidine

TFA or HCl/Dioxane
DCM, RT

3-(4-Ethoxyphenoxy)azetidine

Click to download full resolution via product page

Caption: Synthetic route to 3-(4-Ethoxyphenoxy)azetidine.

Spectroscopic and Chromatographic
Characterization
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Unambiguous structural confirmation relies on a suite of standard analytical techniques. The

following data are predicted for the final product and are essential for verifying its identity and

purity.

Technique Expected Observations

¹H NMR

- Aromatic Protons: Two doublets (AA'BB'

system) in the range of δ 6.8-7.2 ppm. -

Azetidine Protons: Complex multiplets for CH₂

and CH protons between δ 3.5-5.0 ppm. -

Ethoxy Protons: A quartet (~δ 4.0 ppm, -OCH₂-)

and a triplet (~δ 1.4 ppm, -CH₃). - Amine Proton:

A broad singlet (N-H), exchangeable with D₂O.

¹³C NMR

- Aromatic Carbons: Signals in the range of δ

115-160 ppm. - Azetidine Carbons: Signals for

the two CH₂ groups and the CH-O group

typically in the range of δ 45-70 ppm. - Ethoxy

Carbons: Signals around δ 63 ppm (-OCH₂-)

and δ 15 ppm (-CH₃).

Mass Spec (ESI+)
Expected [M+H]⁺ ion at m/z = 178.12. This

provides confirmation of the molecular weight.

FT-IR

- N-H Stretch: A moderate absorption around

3300-3400 cm⁻¹. - C-H Stretches: Aromatic

(~3050 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹).

- Aromatic C=C: Peaks around 1500-1600 cm⁻¹.

- C-O-C Stretch: A strong absorption in the

1200-1250 cm⁻¹ region.

HPLC/TLC

A single spot/peak on multiple solvent systems

indicates high purity. Retention factor (Rf) or

retention time (RT) serves as a key identifier.

Visualization of Analytical Workflow
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Structural Verification & Purity Analysis

Crude Synthetic Product

Flash Chromatography

Purified 3-(4-Ethoxyphenoxy)azetidine

¹H and ¹³C NMR Mass Spectrometry (MS) FT-IR Spectroscopy HPLC / UPLC

Confirmed Structure
& >95% Purity

Click to download full resolution via product page

Caption: Workflow for purification and characterization.

Biological and Medicinal Chemistry Context
Azetidine-containing molecules exhibit a wide array of biological activities, including anticancer,

antiviral, and antibacterial properties.[2][7] The specific scaffold of 3-(4-
Ethoxyphenoxy)azetidine is not a known drug, but its components suggest potential

applications as a modulator of central nervous system (CNS) targets, such as G-protein

coupled receptors (GPCRs) or ion channels, where substituted phenoxy-alkylamine motifs are

common.

Structure-Activity Relationship (SAR) Postulates
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Azetidine Nitrogen: The basicity of this nitrogen is critical. It can be protonated at

physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate,

glutamate) in a receptor binding pocket. Its constrained nature limits conformational

penalties upon binding.

Phenoxy Linker: This linker provides a specific vector and distance between the basic

nitrogen and the aromatic ring. Modifications to this linker would systematically alter this

relationship, which is a key strategy in lead optimization.

4-Ethoxy Group: This group projects into what is often a hydrophobic sub-pocket in a binding

site. The ethoxy group is generally more metabolically stable than a methoxy group.

Exploring variations at this position (e.g., changing alkyl length, adding fluorine) would be a

logical next step in an SAR campaign to probe this sub-pocket and modulate properties like

potency and metabolic stability.

Visualization of Potential Biomolecular Interactions

Hypothetical Receptor Binding Pocket

3-(4-Ethoxyphenoxy)azetidine

Acidic Residue
(e.g., ASP, GLU)

 Ionic Bond
(Azetidine N⁺)

H-Bond Donor/Acceptor

 H-Bond
(Ether O)

Hydrophobic Pocket
(e.g., LEU, ILE, VAL)

 Hydrophobic Interaction
(Ethoxy & Phenyl)

Click to download full resolution via product page

Caption: Postulated interactions within a biological target.

Conclusion and Future Directions
3-(4-Ethoxyphenoxy)azetidine represents a foundational scaffold with highly favorable

characteristics for drug discovery. Its predicted physicochemical properties suggest a good
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starting point for developing orally bioavailable CNS agents or other therapeutics. The synthetic

route is robust and amenable to modification for the creation of analog libraries.

Future work should focus on the empirical validation of the predicted properties, followed by the

synthesis of a focused library of derivatives to explore the structure-activity relationships.

Screening this library against various biological targets, particularly GPCRs and ion channels,

could uncover novel biological activity and provide the basis for a new lead optimization

program.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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